2-Methoxy-5-(piperidin-4-yl)pyrimidine
Description
2-Methoxy-5-(piperidin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 2-position and a piperidin-4-yl group at the 5-position. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group and enhanced conformational flexibility from the piperidine ring.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-methoxy-5-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-14-10-12-6-9(7-13-10)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3 |
InChI Key |
XXGZVMGJZOHMRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperidin-4-yl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyrimidine.
Bromination: The 2-methoxypyrimidine undergoes bromination to introduce a bromine atom at the 5-position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with piperidine, facilitated by a palladium catalyst.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation to remove any protecting groups and yield the target compound.
Industrial Production Methods
Industrial production methods for 2-Methoxy-5-(piperidin-4-yl)pyrimidine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-5-(piperidin-4-yl)pyrimidine.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(piperidin-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Methoxy-5-(piperidin-4-yl)pyrimidine with structurally or functionally related pyrimidine derivatives, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).
Anti-Mycobacterial Pyrimidine Derivatives
Key Insight: The 2,4-diamino substitution in the benzylpyrimidine analog enhances dihydrofolate reductase (DHFR) inhibition, achieving species selectivity over human enzymes. The methoxy group in the target compound may lack the electronic or steric features required for DHFR binding .
Antiparasitic Pyrimidines
Key Insight: The piperidin-4-yl group in the pyrazolo-pyrimidine scaffold contributes to bioavailability and target engagement in visceral leishmaniasis (VL).
Epac2 Antagonists
Key Insight: The 6-position of the pyrimidine ring is sensitive to bulky substituents like piperidin-4-yl, which disrupt hydrophobic interactions with Epac2. The target compound’s piperidin-4-yl group at the 5-position may avoid this steric clash, but its methoxy group lacks the 5-cyano moiety required for Epac2 affinity .
Biological Activity
2-Methoxy-5-(piperidin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a piperidine moiety, which is known for enhancing the pharmacological properties of various drugs.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that 2-Methoxy-5-(piperidin-4-yl)pyrimidine interacts with various biological targets, including:
- Enzyme Inhibition : The compound exhibits inhibitory activity against specific protein kinases, which are crucial in cell signaling pathways associated with cancer proliferation. For instance, studies have shown that it can inhibit EGFR (Epidermal Growth Factor Receptor) kinase activity, which is pivotal in many cancers .
Biological Activity Summary
The biological activities of 2-Methoxy-5-(piperidin-4-yl)pyrimidine can be categorized into several key areas:
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- The compound has shown significant antiproliferative effects against various cancer cell lines. For example, it demonstrated an IC50 value of 13 nM against EGFR L858R/T790M mutants, indicating potent activity in inhibiting tumor growth .
- A comparative study revealed that derivatives containing the piperidine moiety exhibited improved cytotoxicity compared to other structural analogs .
- Mechanistic Insights :
Antimicrobial Activity
- Antibacterial Effects :
- Preliminary investigations have indicated that 2-Methoxy-5-(piperidin-4-yl)pyrimidine possesses antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 1 to 2 µg/mL against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis .
- The compound also showed activity against Gram-negative bacteria, although with higher MIC values compared to its efficacy against Gram-positive strains.
Table 1: Biological Activity Summary of 2-Methoxy-5-(piperidin-4-yl)pyrimidine
| Activity Type | Target/Cell Line | IC50 or MIC Value | Reference |
|---|---|---|---|
| Anticancer | EGFR L858R/T790M | 13 nM | |
| Antibacterial | Bacillus subtilis | 1 µg/mL | |
| Antibacterial | Enterococcus faecalis | 125 µg/mL | |
| Antibacterial | E. coli | >125 µg/mL |
Structure-Activity Relationship (SAR)
The presence of the piperidine ring significantly enhances the biological activity of pyrimidine compounds. Modifications to this structure can lead to variations in potency and selectivity towards different biological targets. For instance, replacing or modifying substituents on the pyrimidine core can yield compounds with enhanced efficacy against specific cancer cell lines or improved antibacterial properties .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 2-Methoxy-5-(piperidin-4-yl)pyrimidine, and what reaction conditions optimize yield?
Answer:
- Key Steps :
- Core Pyrimidine Formation : Use condensation reactions with thiourea or urea derivatives under acidic catalysis (e.g., p-toluenesulfonic acid) to form the pyrimidine ring .
- Piperidine Substitution : Introduce the piperidin-4-yl group via nucleophilic substitution or coupling reactions. For example, formaldehyde in basic conditions (NaOH) can facilitate hydroxymethyl group introduction, followed by functionalization .
- Methoxy Group Installation : Employ alkylation with methyl iodide or dimethyl sulfate under controlled pH to avoid over-substitution .
- Optimization :
- Catalysts : p-Toluenesulfonic acid enhances cyclization efficiency .
- Purification : Column chromatography (silica gel, eluent: 5–10% ethanol in dichloromethane) ensures high purity .
Basic: What analytical techniques confirm the structure and purity of 2-Methoxy-5-(piperidin-4-yl)pyrimidine?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C2, piperidine at C5) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., calculated vs. observed m/z) .
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity .
- Melting Point Analysis : Sharp melting points indicate crystalline purity .
Basic: What safety protocols are critical when handling 2-Methoxy-5-(piperidin-4-yl)pyrimidine?
Answer:
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .
- Waste Disposal : Segregate organic waste and use licensed disposal services for hazardous chemicals .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
Answer:
- Stepwise Approach :
- Repetition : Re-run NMR under standardized conditions (e.g., deuterated solvent, calibrated equipment) .
- 2D NMR : Use COSY or HSQC to assign ambiguous proton/carbon signals .
- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values .
- Case Study : Aromatic proton shifts in piperidine derivatives may vary due to conformational flexibility; dynamic NMR (variable temperature) can clarify exchange processes .
Advanced: What computational methods predict the physicochemical and pharmacokinetic properties of 2-Methoxy-5-(piperidin-4-yl)pyrimidine?
Answer:
- Tools :
- SwissADME : Predicts logP (lipophilicity), aqueous solubility, and bioavailability .
- Molinspiration : Assesses drug-likeness (e.g., Lipinski’s Rule of Five) .
- Key Findings :
- Moderate logP (~2.5) suggests balanced membrane permeability.
- Polar surface area (PSA) < 80 Ų indicates potential blood-brain barrier penetration .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Answer:
- Derivative Synthesis :
- Biological Assays :
- Enzyme Inhibition : Screen against kinases or aminopeptidases (e.g., methionine aminopeptidase-1) using fluorescence-based assays .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC50 determination via MTT assay) .
Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?
Answer:
- Byproduct Analysis :
- LC-MS Monitoring : Track intermediates to identify unwanted adducts (e.g., over-alkylation) .
- Condition Adjustments :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce thiourea decomposition during cyclization .
- Stoichiometry : Limit oxidizing agents (e.g., H2O2) to prevent pyrimidine ring oxidation .
Advanced: What strategies validate the reproducibility of synthetic protocols for 2-Methoxy-5-(piperidin-4-yl)pyrimidine?
Answer:
- Interlaboratory Validation :
- Share protocols with collaborators to confirm yield and purity consistency .
- Robustness Testing :
- Vary parameters (e.g., catalyst loading ±10%, solvent ratios) to identify critical factors .
- Batch Analysis :
- Compare NMR and HPLC data across three independent syntheses to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
